Cyanobutadiene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

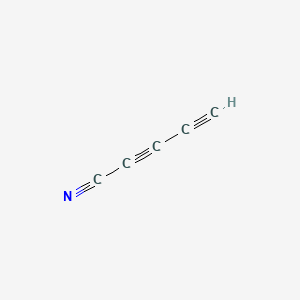

Cyanobutadiene is a compound of significant interest in the fields of organic chemistry, molecular spectroscopy, and astrochemistry. It consists of a butadiene backbone with a cyano group attached, resulting in several isomers, including (E)-1-cyano-1,3-butadiene, (Z)-1-cyano-1,3-butadiene, 4-cyano-1,2-butadiene, and 2-cyano-1,3-butadiene . These isomers are of particular interest due to their potential presence in the interstellar medium and their relevance to astrochemical studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyanobutadiene can be synthesized through various methods. One notable approach involves a diastereoselective synthesis to generate (E)-1-cyano-1,3-butadiene via tandem SN2 and E2’ reactions . The potential energy surfaces of these reactions were analyzed using density functional theory calculations, and the observed diastereoselectivity was rationalized in the context of the Curtin-Hammett principle .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the preparation of pure samples of these reactive compounds is crucial for their study and application in various fields .

Análisis De Reacciones Químicas

Types of Reactions: Cyanobutadiene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The potential energy surfaces of the E2’ reactions leading to (E)- and (Z)-1-cyano-1,3-butadiene were analyzed, providing insights into the diastereoselectivity observed in these reactions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include nucleophiles for SN2 reactions and bases for E2’ reactions . The reaction conditions often involve controlled temperatures and solvents to ensure the stability and reactivity of the compound.

Major Products: The major products formed from the reactions of this compound include various isomers of the compound itself, such as (E)-1-cyano-1,3-butadiene and (Z)-1-cyano-1,3-butadiene .

Aplicaciones Científicas De Investigación

Cyanobutadiene has several scientific research applications, particularly in the fields of organic chemistry, molecular spectroscopy, and astrochemistry. The compound’s isomers have been synthesized and isolated in good yields, providing valuable data for radioastronomy searches . The rotational spectra of these isomers have been analyzed, offering insights into their potential presence in astronomical environments .

Mecanismo De Acción

The mechanism of action of cyanobutadiene involves its interactions with various molecular targets and pathways. The compound’s large dipole moments confer intense rotational transitions, facilitating its identification by radioastronomy . The potential energy surfaces of the E2’ reactions leading to (E)- and (Z)-1-cyano-1,3-butadiene were analyzed, providing insights into the diastereoselectivity observed in these reactions .

Comparación Con Compuestos Similares

- Benzonitrile

- Hydroxyacetonitrile

- Silyl cyanide

- Vinyl cyanide (acrylonitrile)

- Cyanoallene

Propiedades

Número CAS |

59866-32-9 |

|---|---|

Fórmula molecular |

C5HN |

Peso molecular |

75.07 g/mol |

Nombre IUPAC |

penta-2,4-diynenitrile |

InChI |

InChI=1S/C5HN/c1-2-3-4-5-6/h1H |

Clave InChI |

WRARULQOSOCOQD-UHFFFAOYSA-N |

SMILES canónico |

C#CC#CC#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)

mercury](/img/structure/B14615352.png)

![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)

![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)

![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)